VAL-201 is classified as a small molecule peptide and is currently under development by ValiRx PLC. Its primary indication is for prostate cancer, but research is also exploring its potential applications in breast and ovarian cancers . The compound has shown promise in targeting steroid-receptor-dependent signaling pathways, which are often implicated in various malignancies.
The synthesis of VAL-201 involves peptide chemistry techniques that allow for the precise assembly of amino acid sequences. While specific synthetic methods are proprietary, it is known that the compound is designed to be stable at low pH levels, which is advantageous for oral administration. Current developments include formulating VAL-201 into nanoparticles to enhance its bioavailability when delivered through the gastrointestinal tract .
VAL-201's molecular structure consists of a sequence of amino acids designed to mimic the interaction domain of the androgen receptor with Src. Detailed structural data on VAL-201 may not be widely available due to its proprietary nature, but it has been characterized as having an intermediate metabolic clearance rate in human liver microsomes, with a half-life of approximately 49 minutes .
VAL-201 engages in specific biochemical interactions that inhibit the association between the androgen receptor and Src after androgen binding. This inhibition does not interfere with receptor-dependent transcriptional activity, which distinguishes it from traditional androgen therapies that often have significant side effects. The compound's mechanism allows it to suppress DNA synthesis without blocking beneficial receptor functions .
The mechanism of action for VAL-201 involves its ability to disrupt the signaling pathway mediated by the androgen receptor and Src. By mimicking the natural peptide sequence involved in this interaction, VAL-201 effectively inhibits tumor growth while preserving normal cellular functions associated with androgen receptor activity.
Although specific physical and chemical properties of VAL-201 are not extensively documented, its classification as a peptide suggests several characteristics:
The half-life and metabolic clearance rates indicate that VAL-201 can be effectively utilized in therapeutic settings without rapid degradation.
The primary application of VAL-201 is as a therapeutic agent for castration-resistant prostate cancer. Its unique mechanism offers potential benefits over existing treatments by minimizing side effects associated with hormonal therapies. Additionally, ongoing research is exploring its efficacy against other metastatic cancers such as breast, endometrial, and ovarian cancers, indicating a broader therapeutic potential beyond prostate cancer .
CRPC evolves through complex adaptations to androgen deprivation therapy (ADT), with AR signaling persistence as the central driver. Multiple overlapping molecular mechanisms enable cancer cells to bypass castration:
AR Amplification and Overexpression: Observed in >80% of CRPC cases versus <2% of treatment-naïve prostate cancers, AR gene amplification increases receptor sensitivity to castrate androgen levels (0.1-1 nM). This hypersensitization allows tumor proliferation even in low-androgen environments [1] [3].
AR Mutations: The ligand-binding domain (LBD) accumulates mutations in 15-20% of CRPC cases. Mutants like T878A and H875Y exhibit promiscuous activation by non-androgenic steroids (e.g., progesterone, glucocorticoids) and even convert antagonists like flutamide into agonists [3] [10].
Constitutively Active Splice Variants: Truncated isoforms (e.g., AR-V7, AR-V3) lacking the LBD emerge in 25-40% of CRPC cases. These ligand-independent variants drive transcription through persistent nuclear localization and are undruggable by conventional AR inhibitors [3] [4].
Intracrine Androgen Synthesis: CRPC tumors upregulate steroidogenic enzymes (CYP17A1, AKR1C3) enabling de novo androgen synthesis from cholesterol or adrenal precursors, maintaining intratumoral androgens despite systemic castration [10].
Table 1: Key AR-Dependent Resistance Mechanisms in CRPC
Mechanism | Frequency in CRPC | Functional Consequence | Clinical Impact |
---|---|---|---|
AR Gene Amplification | >80% | Hypersensitivity to low androgen levels | Early progression on ADT |
AR LBD Mutations | 15-20% | Expanded ligand specificity; antiandrogen agonism | Resistance to abiraterone/enzalutamide |
AR Splice Variants (e.g., AR-V7) | 25-40% | Ligand-independent constitutive signaling | Poor response to AR-directed therapies |
Altered Steroidogenesis | 30-50% | Intratumoral androgen synthesis from precursors | Persistent AR activation despite castration |
Current AR-directed agents provide only modest survival benefits and face universal resistance:
Second-Generation AR Inhibitors (abiraterone, enzalutamide) extend median survival by ≤4.1 months but exhibit nearly universal acquired resistance within 12-15 months. AR-V7 expression in circulating tumor cells correlates strongly with non-response, observed in 15-30% of pre-treatment CRPC cases [4] [10].
Chemotherapeutic Agents like docetaxel and cabazitaxel improve survival by 2.4-3 months but cause significant toxicity (grade 3-4 neutropenia in >80% with cabazitaxel). Their efficacy remains limited by compensatory Src kinase activation, which promotes survival signaling independent of microtubule inhibition [1].
Heterogeneous Resistance Patterns: Liquid biopsy studies reveal that AR alterations (amplifications, mutations, splice variants) frequently co-occur with TP53 inactivation (30-50% of CRPC). TP53 loss independently predicts shorter progression-free survival (HR=1.88) and accelerates resistance to ARSi, underscoring the inadequacy of pure AR targeting [4].
Table 2: Current CRPC Therapies and Their Limitations
Therapy Class | Examples | Median OS Benefit | Primary Resistance Mechanisms | Key Limitations |
---|---|---|---|---|
Androgen Synthesis Inhibitors | Abiraterone | 4.6 months | AR-V7 expression; intratumoral steroidogenesis | Mineralocorticoid excess requiring prednisone |
AR Antagonists | Enzalutamide, Apalutamide | 4.8 months | AR mutations (F877L); glucocorticoid receptor upregulation | Seizure risk (enzalutamide) |
Taxane Chemotherapies | Docetaxel, Cabazitaxel | 2.4-3 months | Src activation; P-glycoprotein efflux | High hematologic toxicity; neuropathy |
The non-receptor tyrosine kinase Src serves as a critical signaling node in CRPC progression through dual tumor and microenvironment actions:
Tumor Cell Autonomy: Src phosphorylates AR at Tyr-534, enhancing its nuclear translocation and transcriptional activity even in castrate conditions. This creates a feed-forward loop where AR induces Src expression, and Src potentiates AR signaling [1] [8].
Bone Metastasis Promotion: Src regulates osteoclast maturation and bone resorption, establishing the "vicious cycle" of prostate cancer bone metastases. Tumor-derived factors (IL-6, PTHrP) activate osteoblastic Src, releasing bone-stored growth factors (TGF-β, IGF-1) that further fuel tumor growth [1] [8].
Therapeutic Rationale: Src expression escalates during CRPC progression, with highest activity in metastatic lesions. Preclinical studies show Src inhibition blocks invasion, proliferation, and osteoclast activation, making it a compelling target for CRPC with bone involvement [1] [8].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.:
CAS No.: 1242240-30-7